4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol
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Overview
Description
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol is a chemical compound with the molecular formula C21H18N2O4S and a molecular weight of 394.45 g/mol This compound is known for its unique structure, which includes a benzisothiazole ring system with a dioxido group, a methoxybenzyl group, and a phenol group
Preparation Methods
The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol involves several steps. One common synthetic route includes the following steps:
Formation of the benzisothiazole ring: This can be achieved by reacting o-aminothiophenol with a suitable oxidizing agent to form the benzisothiazole ring system.
Introduction of the dioxido group: The benzisothiazole ring is then oxidized to introduce the dioxido group.
Attachment of the methoxybenzyl group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction.
Formation of the final product: The final step involves the coupling of the intermediate with phenol under suitable reaction conditions to form this compound.
Chemical Reactions Analysis
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.
Coupling reactions: The phenol group can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol can be compared with other similar compounds, such as:
2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]ethanol: This compound has a similar benzisothiazole ring system but differs in the substituents attached to the ring.
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol: This compound also contains a benzisothiazole ring with a dioxido group but has different substituents compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-27-18-12-6-15(7-13-18)14-23(16-8-10-17(24)11-9-16)21-19-4-2-3-5-20(19)28(25,26)22-21/h2-13,24H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWQAHYGXCJQJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)O)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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